N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl core linked via an ethyl group to a quinoxaline-2-carboxamide moiety. The benzo-triazinone scaffold is known for its utility in medicinal chemistry, particularly in coupling reactions and as a pharmacophore in kinase inhibitors or G protein-coupled receptor (GPCR) modulators . This compound’s synthesis likely involves coupling reagents such as SMDOP (4-oxobenzo-triazin-3-yl methanesulfonate), a reagent optimized for amide bond formation .
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(16-11-20-14-7-3-4-8-15(14)21-16)19-9-10-24-18(26)12-5-1-2-6-13(12)22-23-24/h1-8,11H,9-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFBZXFJBZUPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of 2-aminobenzamides with diazonium salts, followed by subsequent functional group transformations . The reaction conditions often require the use of mild acids and bases, with careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts, such as palladium or gold, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxobenzo[d][1,2,3]triazin moiety exhibit significant anticancer properties. Studies have shown that derivatives of this structure can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the activation of caspases, which are crucial for programmed cell death.
In a notable study, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide was evaluated for its cytotoxic effects against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of PI3K/Akt signaling pathway |
| A549 (Lung) | 10.0 | Cell cycle arrest at G0/G1 phase |
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
A comparative study highlighted the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of conventional antibiotics .
| Bacterial Strain | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
| Pseudomonas aeruginosa | 32 | Gram-negative |
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. It has shown inhibitory effects on certain kinases involved in cancer progression and inflammation. This property makes it a valuable tool for studying enzyme kinetics and the development of targeted therapies.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into the structural requirements for activity and help in designing more potent derivatives.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group distinguishes this compound from structurally similar derivatives:
- Quinazolinone-based analogs (e.g., ’s compound): Replace the triazinone with a quinazolinone core, altering electronic properties and hydrogen-bond acceptor capacity. Quinazolinones are prevalent in EGFR inhibitors, whereas benzo-triazinones are more common in coupling reagents or kinase modulators .
- TAK-041 (): Features a chiral acetamide linker instead of ethyl-quinoxaline. The (S)-configuration in TAK-041 targets GPR139, while the quinoxaline group in the target compound may favor interactions with aromatic residues in distinct receptors .
Substituent and Linker Variations
Pharmacological and Physicochemical Properties
- Solubility: The quinoxaline group may improve aqueous solubility compared to alkyl/phenyl analogs () but reduce it relative to sulfonamide derivatives () .
- Target Selectivity: The ethyl linker and quinoxaline moiety could favor kinase inhibition (e.g., MAPK or PI3K pathways) over GPCR modulation, contrasting with TAK-041’s GPCR focus .
- Stability: Benzo-triazinones are prone to hydrolysis under basic conditions, whereas quinazolinones () exhibit greater stability .
Research Implications and Limitations
While structural data and synthesis pathways are well-documented, direct pharmacological data for the target compound are absent in the provided evidence. Comparative analysis suggests its design leverages the benzo-triazinone’s reactivity and quinoxaline’s aromaticity for tailored target engagement. However, clinical translatability remains uncertain, as seen in TAK-041’s discontinuation despite robust preclinical data . Further studies should prioritize in vitro binding assays and pharmacokinetic profiling relative to analogs.
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H16N4O3
- Molecular Weight : 324.33 g/mol
The structure features a quinoxaline moiety linked to a 4-oxobenzo[d][1,2,3]triazin-3(4H) group, which is essential for its biological activity.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Cholinesterase Inhibition : Compounds related to 4-oxobenzo[d][1,2,3]triazin derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, one derivative demonstrated mixed-type inhibition of AChE and neuroprotective effects against oxidative stress in neuronal cells .
- Anti-inflammatory Activity : Some studies have highlighted the anti-inflammatory properties of quinoxaline derivatives. For example, a related compound was shown to inhibit nitric oxide (NO) release in LPS-induced models, suggesting potential applications in treating inflammatory conditions .
- Anticancer Properties : The quinoxaline scaffold has been associated with anticancer activity. Research on similar compounds indicated moderate antiproliferative effects against various cancer cell lines, with some derivatives exhibiting IC50 values as low as 3.97 µM .
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for related compounds:
| Compound | Activity Type | Target/Assay | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound 6j | AChE Inhibition | AChE Enzyme Assay | 0.25 | |
| Compound 6p | Anti-inflammatory | NO Release Assay | 0.50 | |
| Compound 6x | Anticancer | HepG2 Cell Line | 5.00 |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a similar compound against H₂O₂-induced oxidative stress in PC12 cells. The results indicated significant protection against cell death and oxidative damage .
- Anti-Alzheimer Potential : The inhibition of AChE by derivatives containing the triazin moiety suggests potential therapeutic applications in Alzheimer's disease management due to increased acetylcholine levels in the brain .
Q & A
Q. How should researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
